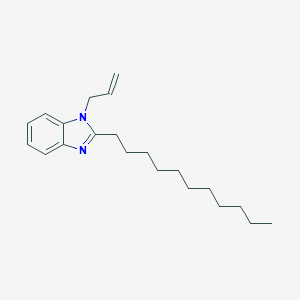

1-allyl-2-undecyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32N2 |

|---|---|

Molecular Weight |

312.5g/mol |

IUPAC Name |

1-prop-2-enyl-2-undecylbenzimidazole |

InChI |

InChI=1S/C21H32N2/c1-3-5-6-7-8-9-10-11-12-17-21-22-19-15-13-14-16-20(19)23(21)18-4-2/h4,13-16H,2-3,5-12,17-18H2,1H3 |

InChI Key |

KLRNOGGLWZBTLB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC=C |

Canonical SMILES |

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC=C |

Origin of Product |

United States |

The Enduring Significance of Benzimidazole Scaffolds in Modern Research

The benzimidazole (B57391) core is a privileged structure in drug discovery and materials science. researchgate.netdiva-portal.orgnih.gov Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities. preprints.orgarabjchem.org Benzimidazole derivatives have been successfully developed as a range of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. nih.govpreprints.orgnih.govresearchgate.net The versatility of the benzimidazole scaffold lies in its amenability to substitution at various positions, which allows for the fine-tuning of its electronic and steric properties to achieve desired biological effects or material characteristics. diva-portal.orggsconlinepress.com The stability and bioavailability of many benzimidazole-based compounds further enhance their appeal in medicinal chemistry. nih.gov

The Scientific Rationale for Investigating 1 Allyl 2 Undecyl 1h Benzimidazole

The academic inquiry into 1-allyl-2-undecyl-1H-benzimidazole is driven by the specific structural features of the molecule. The presence of a long undecyl (C11) alkyl chain at the 2-position imparts significant lipophilicity. This characteristic can be crucial for the molecule's ability to traverse cellular membranes and may influence its interactions with hydrophobic pockets in biological targets. The undecyl group is a notable feature in various biologically active benzimidazoles. preprints.org

The allyl group attached to one of the nitrogen atoms of the benzimidazole (B57391) ring is another key feature. The introduction of an allyl group can influence the molecule's reactivity and its binding to target proteins. Furthermore, the double bond in the allyl group offers a site for further chemical modification, allowing for the synthesis of a wider range of derivatives. The combination of the undecyl and allyl groups on the benzimidazole scaffold suggests a molecule designed to explore specific structure-activity relationships, potentially in areas such as anticancer or antimicrobial research where lipophilicity and specific N-alkylation patterns have been shown to be important. nih.gov

The synthesis of this compound would likely proceed through a two-step process. The initial step would involve the condensation of o-phenylenediamine (B120857) with lauric acid to form the intermediate, 2-undecyl-1H-benzimidazole. preprints.org This is a well-established method for the synthesis of 2-alkylbenzimidazoles. umich.edu The subsequent step would be the N-alkylation of this intermediate with an allyl halide, such as allyl bromide, in the presence of a base. researchgate.netlookchem.com This reaction would yield the target compound, this compound. While specific literature on this exact compound is scarce, the synthesis of a closely related derivative, N-allyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide, has been reported, demonstrating the feasibility of introducing an allyl group onto a 2-undecylbenzimidazole core. preprints.org

Context of Structural Elucidation for Benzimidazole Derivatives

Strategies for Benzimidazole Core Formation

The construction of the benzimidazole core is a fundamental step in the synthesis of its derivatives. Various methods have been developed to achieve this, each with its own advantages and applications.

Condensation Reactions Involving o-Phenylenediamines and Aldehydes or Carboxylic Acids

A widely used and classical approach to synthesizing the benzimidazole scaffold involves the condensation of o-phenylenediamines with either aldehydes or carboxylic acids and their derivatives. thieme-connect.comnih.govtandfonline.com This method's popularity stems from the ready availability of a diverse range of substituted starting materials. beilstein-journals.orgiosrjournals.org

When o-phenylenediamine (B120857) reacts with aldehydes, it can lead to the formation of both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The reaction is initiated by the formation of a Schiff base, which then undergoes cyclization. tandfonline.com However, this reaction is often not selective and can produce a mixture of products. beilstein-journals.org To address this, various catalysts and reaction conditions have been explored to steer the reaction towards a single product. For instance, using erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst can selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes. beilstein-journals.org Conversely, in the absence of a catalyst, the formation of the 2-substituted product is favored. beilstein-journals.org

The condensation with carboxylic acids or their derivatives, such as nitriles, amidates, and orthoesters, also provides a reliable route to 2-substituted benzimidazoles. thieme-connect.comtandfonline.comacs.org For example, the reaction of 1,2-phenylene diamine with lauric acid under reflux conditions is a known method to prepare 2-undecyl-1-H-benzimidazole. preprints.org

Several reagents and conditions have been employed to facilitate these condensation reactions, including strong acids at high temperatures, stoichiometric oxidants, and various catalytic systems. nih.gov Some of the catalysts used include iodine/potassium iodide, pyridinium-p-toluenesulfonate, and polyaniline-sulfate. tandfonline.com The use of hypervalent iodine as an oxidant offers a method with mild conditions and short reaction times. organic-chemistry.org

| Reactants | Catalyst/Reagent | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| o-Phenylenediamine and Aldehydes | Er(OTf)3 | Selectively 1,2-disubstituted benzimidazoles | Selective for electron-rich aldehydes | beilstein-journals.org |

| o-Phenylenediamine and Aldehydes | None | Favors 2-substituted benzimidazoles | - | beilstein-journals.org |

| o-Phenylenediamine and Benzaldehyde | Air (oxidant) | 2-Phenyl-2,3-dihydro-1H-benzo[d]imidazole, then oxidized to 2-phenyl-1H-benzimidazole | Environmentally friendly oxidation | tandfonline.com |

| 1,2-Phenylene diamine and Lauric acid | Reflux | 2-Undecyl-1-H-benzimidazole | Direct synthesis of a specific 2-alkylated benzimidazole | preprints.org |

| o-Phenylenediamines and Aryl aldehydes | H2O2 and HCl | 2-Substituted benzimidazoles | Short reaction time, high yields | organic-chemistry.org |

Intramolecular Cyclization and Amination Approaches for Benzimidazole Ring System Construction

Intramolecular cyclization presents a powerful and regioselective strategy for constructing the benzimidazole ring. nih.gov This approach often involves the formation of a C-N bond within a pre-assembled acyclic precursor.

One notable method is the intramolecular cyclization of N-(2-haloaryl)amidines. nih.gov For instance, N-(2-iodoaryl)benzamidine can undergo intramolecular cyclization in the presence of a base like potassium carbonate in water to yield benzimidazole derivatives. nih.govmdpi.com This method is advantageous as it can proceed without the need for a transition metal catalyst, making it economically and environmentally appealing. nih.govmdpi.com

Another strategy involves the intramolecular C-H amination of N''-aryl-N'-tosyl/N'-methylsulfonylamidines and N,N'-bis(aryl)amidines. This reaction can be catalyzed by iodobenzene (B50100) in the presence of m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant at room temperature, providing good yields of 1,2-disubstituted benzimidazoles. organic-chemistry.org

Furthermore, radical cyclization reactions have emerged as a sustainable and efficient protocol. For example, a visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed to synthesize polycyclic imidazoles. beilstein-journals.org This method utilizes readily available starting materials and proceeds without the need for a metal catalyst, photocatalyst, or base. beilstein-journals.org

Transition-Metal-Catalyzed and Metal-Free Synthetic Methodologies

Both transition-metal-catalyzed and metal-free approaches have been extensively developed for benzimidazole synthesis, offering a broad range of options to suit different substrates and desired outcomes.

Transition-Metal-Catalyzed Syntheses: Palladium, copper, nickel, iron, and cobalt complexes are commonly employed to catalyze the C-N cross-coupling reactions necessary for benzimidazole ring formation. nih.govmdpi.com These catalysts facilitate the intramolecular amination of aryl halides, providing a regioselective route to N-substituted benzimidazoles. nih.gov For example, palladium-catalyzed intramolecular C-N coupling is a key step in a one-pot protocol to synthesize complex fused benzimidazole systems. researchgate.netbohrium.com Iron and cobalt catalysts have been used for the redox condensation of 2-nitroanilines and benzylamines to produce 2-aryl benzimidazoles without the need for external oxidizing or reducing agents. organic-chemistry.org Nickel-catalyzed methods allow for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org

Metal-Free Syntheses: In recent years, there has been a growing interest in developing metal-free synthetic protocols for benzimidazoles due to environmental and economic considerations. nih.gov An example is the base-mediated intramolecular N-arylation of N-(2-haloaryl)amidines in water. nih.govmdpi.com Another approach involves the use of iodobenzene as a catalyst for the oxidative C-H amination to form 1,2-disubstituted benzimidazoles. organic-chemistry.org Furthermore, a three-component reaction of benzo-1,2-quinones, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) catalyzed by an Fe(III)-porphyrin complex provides a novel and efficient route to the benzimidazole core. rsc.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comarkat-usa.orgjchemrev.com This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes. bohrium.comarkat-usa.org

For instance, the reaction of o-phenylenediamine with aromatic aldehydes in the presence of montmorillonite (B579905) K-10 clay under solvent-free microwave irradiation provides 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in good yields. arkat-usa.org The use of a solid catalyst like clay makes the process more environmentally friendly. arkat-usa.org Another efficient microwave-assisted method involves the use of sodium hypophosphite in ethanol (B145695) for the mono-condensation of aldehydes and o-phenylenediamines, resulting in high yields of 2-substituted benzimidazoles. tandfonline.com

Microwave irradiation has also been employed in the synthesis of benzimidazole derivatives from citronellal (B1669106) and 1,2-phenylenediamine, showcasing its applicability with natural product-derived starting materials. jchemrev.com The significant reduction in reaction time, often from hours to minutes, is a major advantage of these microwave-assisted protocols. organic-chemistry.org

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| o-Phenylenediamine + Aromatic Aldehydes (with montmorillonite K-10) | Heated at 130°C for 10 min (lower conversion) | Microwave irradiation (good yields) | arkat-usa.org |

| o-Phenylenediamine + Aldehydes (with sodium hypophosphite) | Longer reaction times | 300W microwave irradiation (short reaction time, high yield) | tandfonline.com |

| Synthesis of 2-Substituted Aryl and Alkyl Benzimidazoles | Longer reaction time (reduced yield) | Time reduced by 96-98%, yield increased by 10-50% | organic-chemistry.org |

Alkylation and Directed Functionalization at Nitrogen (N1) and Carbon (C2) Positions

Following the formation of the benzimidazole core, further functionalization at the nitrogen (N1) and carbon (C2) positions is crucial for creating a diverse range of derivatives with specific properties.

Introduction of the Allyl Moiety at N1 through Alkylation Reactions

The introduction of an allyl group at the N1 position of the benzimidazole ring is typically achieved through N-alkylation reactions. lookchem.comresearchgate.net This is a common strategy for modifying the properties of the benzimidazole scaffold. researchgate.net

The reaction generally involves treating a 2-substituted-1H-benzimidazole with an allyl halide, such as allyl bromide, in the presence of a base. lookchem.comresearchgate.net Common bases used for this purpose include potassium carbonate, sodium hydride, and aqueous potassium hydroxide. researchgate.netresearchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) hydrogen sulfate, can enhance the efficiency of the alkylation, particularly in a two-phase system. researchgate.net

A sustainable approach for N-alkylation has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids the use of volatile organic solvents. lookchem.com This method has been shown to be effective for the allylation of various benzimidazole and imidazole (B134444) derivatives. lookchem.com For reactive alkyl halides like allyl bromide, the reaction can proceed at ambient temperature, while less reactive halides may require heating. lookchem.com

| Alkylating Agent | Base | Solvent/System | Key Features | Reference |

|---|---|---|---|---|

| Allyl bromide | Potassium carbonate | - | Commonly used base | researchgate.net |

| Allyl bromide | Aqueous potassium hydroxide | Water with tetrabutylammonium hydrogen sulfate | Phase-transfer catalysis | researchgate.net |

| Allyl bromide | Aqueous NaOH | Water with SDS | Sustainable, solvent-free conditions | lookchem.com |

Regioselective Introduction of the Undecyl Chain at C2

The synthesis of the this compound scaffold begins with the crucial regioselective introduction of the long undecyl alkyl chain at the C2 position of the benzimidazole core. This is a foundational step that dictates the final structure of the molecule. The most common and direct method to achieve this involves the condensation reaction of an o-phenylenediamine with dodecanoic acid or its derivatives. This reaction, often promoted by strong acids and high temperatures, selectively forms the 2-substituted benzimidazole.

The general strategy for the regioselective synthesis of 2-substituted benzimidazoles is well-established, providing a reliable route to precursors like 2-undecyl-1H-benzimidazole. nih.govacs.org For instance, the synthesis of 2,5(6)-substituted benzimidazole derivatives has been achieved by reacting 4-substituted-1,2-diaminobenzene with aldehydes, showcasing the versatility of this condensation approach. nih.gov The precursor, 2-undecyl-1H-benzimidazole, is a known compound that serves as the starting material for subsequent functionalization. preprints.org

Alternative strategies for achieving 2-substitution include acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by specific metal complexes, which offers a more selective and controlled reaction pathway. acs.org

Multi-Step Reaction Pathways for Complex Benzimidazole Derivatives

Once the 2-undecyl-1H-benzimidazole core is synthesized, the introduction of the allyl group at the N1 position is typically achieved through a subsequent N-alkylation reaction. This multi-step pathway allows for the construction of more complex and functionally diverse benzimidazole derivatives. The process involves treating the 2-undecyl-1H-benzimidazole with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the benzimidazole nitrogen, creating a nucleophile that attacks the allyl halide to form the final this compound product.

The synthesis of complex benzimidazoles often relies on these sequential, multi-step approaches. For example, a one-pot, four-step process has been developed for creating 1,2-disubstituted benzimidazoles, which includes alcohol oxidation, cyclocondensation, oxidation of the carbon-nitrogen bond, and finally, N-alkylation. researchgate.net Similarly, other multi-step sequences have been employed to produce a wide array of derivatives, including those with triazole moieties or complex side chains, demonstrating the modularity of benzimidazole synthesis. rsc.org Catalyzed coupling reactions, such as those involving Cu-Pd/γ-Al2O3, can also facilitate multi-step transformations in a single pot, for instance, by starting from o-nitroaniline and an alcohol to yield the benzimidazole derivative. researchgate.netacs.org

Table 1: General Multi-Step Pathway for 1,2-Disubstituted Benzimidazoles

| Step | Reaction | Description |

|---|---|---|

| 1 | C2-Alkylation | Condensation of o-phenylenediamine with a carboxylic acid (e.g., dodecanoic acid) or aldehyde to form the 2-undecyl-1H-benzimidazole intermediate. nih.gov |

| 2 | N1-Alkylation | Reaction of the 2-undecyl-1H-benzimidazole intermediate with an allyl halide (e.g., allyl bromide) in the presence of a base to introduce the allyl group at the N1 position. researchgate.net |

| 3 | Purification | Isolation and purification of the final product, this compound, typically using column chromatography. |

Advancements in Green Chemistry and Sustainable Synthetic Approaches

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and lengthy procedures, which are environmentally undesirable. ijarsct.co.inchemmethod.com In response, significant advancements have been made in developing green and sustainable synthetic routes. ijarsct.co.in These modern approaches focus on minimizing waste, reducing energy consumption, and using non-toxic, renewable materials. chemmethod.com

Key green methodologies applicable to the synthesis of benzimidazoles include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. ijarsct.co.inchemmethod.commdpi.com

Green Catalysts: A variety of eco-friendly catalysts have been employed. These include Lewis acids, reusable nanocatalysts like CaAl2O4, and metal complexes which can operate under milder conditions. mdpi.comtandfonline.com Copper(II)-loaded alginate hydrogel beads have been used as a recyclable, environmentally friendly catalyst for benzimidazole synthesis in a water-ethanol solvent at room temperature. nih.gov

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives such as water, ionic liquids (ILs), or polyethylene (B3416737) glycol (PEG) is a cornerstone of green benzimidazole synthesis. chemmethod.commdpi.com In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. chemmethod.com

One-Pot and Multi-Component Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. researchgate.netchemmethod.com These methods are highly atom-economical and align with the principles of green chemistry.

Table 2: Overview of Green Synthetic Methods for Benzimidazoles

| Green Approach | Example | Advantages | References |

|---|---|---|---|

| Microwave Irradiation | Condensation of o-phenylenediamine and aldehydes. | Rapid, efficient, reduced reaction time, avoids harmful solvents. | ijarsct.co.inmdpi.com |

| Green Catalysts | Copper(II)-loaded alginate hydrogel beads. | Recyclable, mild reaction conditions, high yields. | nih.gov |

| Alternative Solvents | Use of water or ionic liquids like [BMIM]HSO4. | Reduces pollution, non-toxic, often reusable. | mdpi.com |

| Solvent-Free Reactions | Grinding reactants with a solid catalyst. | Eliminates solvent waste, simple procedure, high efficiency. | chemmethod.com |

| One-Pot Synthesis | Tandem strategy using ultrasound and continuous flow. | High functional group tolerance, simpler reaction conditions, environmentally friendly. | acs.org |

Analytical Techniques for Structural Confirmation in Synthetic Studies

The definitive identification and structural confirmation of this compound and its synthetic intermediates rely on a suite of modern analytical techniques. These methods provide detailed information about the molecular structure, composition, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. beilstein-journals.org In the ¹H NMR spectrum of a related compound, N-allyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide, characteristic signals confirm the presence of the undecyl chain (multiplets around 0.77-1.74 ppm), the allyl group (multiplets for the vinyl protons at 4.96-5.80 ppm and the adjacent methylene group at 3.75-3.78 ppm), and the aromatic protons of the benzimidazole core (multiplets at 7.11-7.60 ppm). preprints.org ¹³C NMR provides complementary information, confirming the carbon framework of the entire molecule. beilstein-journals.orgmdpi.com

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS). acs.org Electron-impact mass spectrometry studies on benzimidazole derivatives show characteristic fragmentation patterns, which can be used to identify the core structure and its substituents. researchgate.netscispace.com The fragmentation often begins with cleavage of bonds on the substituents or within the imidazole ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for benzimidazole derivatives include C=N stretching vibrations (around 1600 cm⁻¹) and C-H stretching from the alkyl and aromatic parts. ijnrd.orgresearchgate.net

Melting Point Analysis: Determining the melting point is a fundamental method for assessing the purity of the synthesized crystalline solid. A sharp and defined melting point range is indicative of a pure compound. preprints.org

Table 3: Expected Analytical Data for this compound

| Technique | Expected Data/Observations | Purpose |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (benzimidazole ring), vinyl and methylene protons (allyl group), and a series of aliphatic protons (undecyl chain). preprints.org | Confirms the connectivity of protons and the presence of all structural components. |

| ¹³C NMR | Resonances for aromatic carbons, alkene carbons, and a series of aliphatic carbons. preprints.orgmdpi.com | Confirms the carbon skeleton of the molecule. |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the molecular weight of C₂₁H₃₂N₂. Characteristic fragmentation patterns. researchgate.netscispace.com | Confirms molecular weight and provides structural clues. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (alkene), and C=N (imidazole) bonds. ijnrd.org | Identifies key functional groups. |

| Melting Point | A specific and sharp melting point range. | Assesses purity of the final product. |

Electrophilic and Nucleophilic Reactivity of the Benzimidazole Heterocycle

The benzimidazole ring system possesses both acidic and basic properties. The N-H group in an unsubstituted benzimidazole is weakly acidic, while the pyridine-like nitrogen at the N3 position is basic. ijdrt.com In this compound, the N1 position is alkylated, which influences the nucleophilic and electrophilic characteristics of the ring.

The benzimidazole nucleus is an aromatic, 10π electron system. chemicalbook.com The imidazole portion of the ring contains two nitrogen atoms with different electronic properties: the N1 "pyrrole-type" nitrogen is π-excessive, and the N3 "pyridine-type" nitrogen is π-deficient. chemicalbook.com This electronic distribution makes the C2 position susceptible to nucleophilic attack. chemicalbook.com However, in the target molecule, this position is already substituted with a sterically hindering undecyl group, making further nucleophilic substitution at C2 less likely without prior modification.

Electrophilic substitution reactions typically occur on the benzene (B151609) part of the heterocycle, which is π-excessive. chemicalbook.com The most reactive positions for electrophilic attack are the 5- and 6-positions. longdom.org For instance, bromination of 2-amino-1-methylbenzimidazole (B158349) results in substitution at these positions. longdom.org Similarly, nitration of 2-amino-1-methylbenzimidazole yields a mixture of 5- and 6-nitro derivatives. longdom.org

The reactivity of the benzimidazole ring can be summarized as follows:

Interactive Data Table: Reactivity of the Benzimidazole Core| Position | Type of Reactivity | Typical Reactions | Notes |

|---|---|---|---|

| N1 | Nucleophilic | Alkylation, Acylation | Position is occupied by an allyl group in the target molecule. chemicalbook.com |

| C2 | Electrophilic (prone to nucleophilic attack) | Nucleophilic substitution | Position is occupied by an undecyl group, which may sterically hinder attack. chemicalbook.com |

| N3 | Basic/Nucleophilic | Protonation, Alkylation | Can form salts with acids. chemicalbook.com |

Reactions Involving the Allyl Substituent, including Cycloaddition Potential

The allyl group attached to the N1 position is a key site of reactivity, offering pathways for a variety of transformations, most notably cycloaddition reactions. The double bond of the allyl group can act as a dipolarophile in 1,3-dipolar cycloadditions. nih.govnovapublishers.com For example, benzimidazolium ylides can react with activated alkynes in a cycloaddition reaction, which can be followed by a ring-opening of the imidazole. nih.gov

Intramolecular cycloadditions are also possible. For instance, nitrones generated in situ from 1-allyl-1H-benzimidazole-2-carbaldehyde can undergo intramolecular 1,3-dipolar cycloaddition with the tethered allyl group to form isoxazolidine-fused benzimidazole systems. nih.gov These reactions can be influenced by substituents on the benzimidazole ring. nih.gov

The allyl group can also participate in other addition reactions. The bromination of 2-allylthiobenzimidazole, a related compound, leads to bromocyclization products, forming thiazolium-fused benzimidazoles, as well as products from the addition of bromine across the double bond. researchgate.net Furthermore, enantioselective N-allylation of benzimidazoles can be achieved using various catalysts, highlighting the reactivity of the N1-position for introducing the allyl group itself. nih.govbeilstein-journals.org Copper-hydride catalyzed C2-allylation of benzimidazoles has also been reported, though this involves functionalizing a different position. nih.govresearchgate.netmit.edu

Interactive Data Table: Reactions of the Allyl Substituent

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Intermolecular) | Nitrile imines, nitrile oxides, azides | Heterocyclic-substituted benzimidazoles | novapublishers.com |

| 1,3-Dipolar Cycloaddition (Intramolecular) | In situ generated nitrone | Fused isoxazolidine-benzimidazole systems | nih.gov |

| Bromocyclization (on allylthio- analog) | Bromine | Fused thiazolium-benzimidazoles | researchgate.net |

| Dearomative [3+2] Annulation | Cyclopropenones with phosphine (B1218219) catalyst | Dearomatized polycyclic products | chinesechemsoc.org |

Chemical Modifications and Stability of the Undecyl Alkyl Chain

The undecyl group is a long, saturated alkyl chain. As such, it is generally chemically stable and less reactive compared to the benzimidazole ring and the allyl group. bu.edu.eg Its primary influence on the molecule is increasing its lipophilicity, which can affect solubility and interactions with nonpolar environments. chemicalbook.comresearchgate.netresearchgate.net

Modifications of the undecyl chain would typically require harsh reaction conditions characteristic of alkane chemistry, such as free-radical halogenation initiated by UV light. Such reactions are often non-selective. The presence of the benzimidazole ring, however, could influence the reactivity of the methylene group adjacent to the C2 position (the α-carbon).

While specific studies on the modification of the undecyl chain on this particular molecule are scarce, research on related long-chain heterocyclic compounds provides some insights. For example, in the synthesis of N-acyl homoserine lactone analogues, the alkyl side chain is often varied in length to modulate biological activity, but its chemical modification post-synthesis is less common. nih.gov In the context of polyurethane synthesis, N-heterocyclic carbenes with varying alkyl chain lengths have been studied to probe steric and electronic effects. claremont.edu The synthesis of 2-undecyl-1H-benzimidazole itself is achieved by the condensation of 1,2-phenylenediamine with lauric acid, a long-chain carboxylic acid. preprints.orgpreprints.org This indicates that the undecyl chain is stable under the conditions of benzimidazole ring formation.

Oxidative and Reductive Transformations of Benzimidazole Derivatives

The benzimidazole ring system can undergo both oxidative and reductive transformations, depending on the reagents and the substituents present on the ring. researchgate.netenpress-publisher.com

Oxidative Transformations: The oxidation of benzimidazoles can lead to a variety of products. For example, the oxidation of 1,10-phenanthroline, a related heterocyclic system, to phendione can be catalyzed by copper(II) complexes of benzimidazolyl Schiff bases. enpress-publisher.com The oxidation of olefins can also be catalyzed by iron(III) complexes of bis-benzimidazolyl diamide (B1670390) ligands. enpress-publisher.com The synthesis of benzimidazoles from 2-aminobenzylamines and aldehydes can proceed via an oxone-mediated oxidative transformation of a tetrahydroquinazoline (B156257) intermediate. organic-chemistry.org Classical methods for synthesizing benzimidazoles from 1,2-diaminobenzenes and aldehydes often involve an oxidation step to form the aromatic benzimidazole from a benzimidazoline intermediate. rsc.org

Reductive Transformations: Reductive processes are also common in benzimidazole chemistry. A key synthetic route to benzimidazoles involves the reductive cyclization of o-nitroanilines. organic-chemistry.org For example, a cobalt- or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines involves a nitro reduction step. organic-chemistry.org Some benzimidazole derivatives have been shown to overcome drug resistance in cancer cells through the reduction of P-glycoprotein activity. nih.gov The synthesis of 1H-benzimidazole-2-yl hydrazones, which show antioxidant activity, involves the oxidation of 1H-benzimidazole-2-thiol to a sulfonic acid, followed by reaction with hydrazine (B178648) hydrate. nih.gov

The stability of the this compound to oxidation or reduction would depend on the specific conditions. The allyl group could be susceptible to oxidation, potentially leading to cleavage or epoxidation. The benzimidazole ring itself is relatively stable but can be oxidized under certain conditions.

Structure Activity Relationship Sar Studies of Benzimidazoles, with Focus on 1 Allyl 2 Undecyl 1h Benzimidazole Analogs

General Principles of Benzimidazole (B57391) SAR in Bioactive Molecules

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The SAR of benzimidazole derivatives is generally governed by the substituents at the N-1, C-2, and the benzene (B151609) ring positions (C-4, C-5, C-6, and C-7).

N-1 Position: Substitution at the N-1 position is crucial for modulating the physicochemical properties and biological activity of benzimidazoles. The introduction of various groups at this position can influence the molecule's polarity, lipophilicity, and steric bulk, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation, for instance, has been shown to enhance the lipophilicity and, in many cases, the biological potency of benzimidazole derivatives mdpi.com.

C-2 Position: The C-2 position of the benzimidazole ring is a key site for modification and has a profound impact on the compound's biological activity. A wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, have been introduced at this position, leading to a diverse range of pharmacological effects. The nature of the C-2 substituent can influence the molecule's ability to bind to specific receptors or enzymes.

The interplay of these substitutions is complex, and often, a combination of optimal groups at each position is required to achieve the desired biological activity.

Influence of the N1 Substituent (Allyl Group) on Biological Activities

The presence of an allyl group at the N-1 position of the benzimidazole ring can significantly influence its biological activity. The allyl group is a small, lipophilic moiety that can participate in various non-covalent interactions with biological targets.

Studies on N-substituted benzimidazoles have shown that the introduction of an allyl group can lead to a variety of biological activities, including antimicrobial, antiviral, and anticancer effects. The double bond in the allyl group can also be a site for metabolic transformations, which can either lead to activation or deactivation of the compound.

The table below summarizes the observed influence of the N1-allyl group on the biological activities of benzimidazole analogs based on various research findings.

| Biological Activity | Influence of N1-Allyl Group | Key Observations |

| Antimicrobial | Generally enhances activity | The lipophilic nature of the allyl group can facilitate penetration through microbial cell membranes. |

| Antiviral | Variable, can enhance activity against certain viruses | The allyl group may interact with specific viral enzymes or proteins. |

| Anticancer | Can contribute to cytotoxic activity | The overall structure of the molecule, including other substituents, plays a crucial role. |

It is important to note that the effect of the N1-allyl group is highly dependent on the other substituents present on the benzimidazole core.

Impact of the C2 Substituent (Undecyl Chain) on Biological Activities and Lipophilicity

The C-2 position of the benzimidazole ring is a critical determinant of its biological activity, and the presence of a long alkyl chain, such as an undecyl group, has a profound impact on the molecule's properties.

The most significant effect of the undecyl chain is the substantial increase in lipophilicity . Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. A long alkyl chain like the undecyl group dramatically increases the molecule's affinity for nonpolar environments.

This increased lipophilicity can have several consequences for biological activity:

Enhanced Antimicrobial Activity: Increased lipophilicity can improve the ability of the compound to penetrate the lipid-rich cell membranes of bacteria and fungi, leading to enhanced antimicrobial effects.

Increased Cytotoxicity: For anticancer applications, higher lipophilicity can facilitate the compound's entry into cancer cells, potentially leading to greater cytotoxic effects.

Potential for Non-specific Binding: Very high lipophilicity can sometimes lead to non-specific binding to proteins and other biological macromolecules, which may result in off-target effects.

The table below illustrates the general impact of a long C2-alkyl chain on the properties and activities of benzimidazole derivatives.

| Property/Activity | Impact of C2-Undecyl Chain | Rationale |

| Lipophilicity | Significantly Increased | The long hydrocarbon chain is highly nonpolar. |

| Antimicrobial Activity | Often Enhanced | Improved penetration of microbial cell membranes. |

| Antiproliferative Activity | Can be Enhanced | Increased cellular uptake in cancer cells. |

| Aqueous Solubility | Significantly Decreased | The hydrophobic nature of the undecyl chain reduces interaction with water. |

Role of Benzene Ring Substitutions on Overall Biological Activity

Substitutions on the benzene ring of the benzimidazole nucleus provide a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. The nature and position of these substituents can have a significant impact.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the benzimidazole ring system. This can enhance the binding of the molecule to certain biological targets.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro (-NO2) groups decrease the electron density of the ring. This can alter the molecule's reactivity and its ability to participate in hydrogen bonding or other interactions.

The following table provides a general overview of the effects of benzene ring substitutions on the biological activity of benzimidazole analogs.

| Substituent Type | Position | General Effect on Biological Activity |

| Electron-Donating | 5 or 6 | Can enhance antimicrobial and anticancer activities. |

| Electron-Withdrawing | 5 or 6 | Can enhance or decrease activity depending on the specific target. |

| Bulky Groups | 4 or 7 | May decrease activity due to steric hindrance. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively nih.govbiointerfaceresearch.com. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that govern their effects.

For benzimidazole derivatives, QSAR studies have been employed to model various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects nih.gov. These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Electronic descriptors: Quantify the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: Relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity.

A typical QSAR model for benzimidazole derivatives might take the form of a mathematical equation that relates the biological activity (e.g., IC50) to a combination of these descriptors.

QSPR models for benzimidazoles are used to predict physicochemical properties like lipophilicity, solubility, and melting point. For instance, a QSPR model could be developed to predict the logP of a series of benzimidazole analogs based on their structural features.

The development of robust QSAR and QSPR models for benzimidazole derivatives can significantly aid in the rational design of new analogs with improved activity and desirable physicochemical properties.

Computational and Theoretical Studies on 1 Allyl 2 Undecyl 1h Benzimidazole and Benzimidazole Analogs

Molecular Docking Investigations for Target Identification and Ligand-Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. ajrconline.org This method is crucial for identifying potential biological targets and predicting the strength of the interaction. The benzimidazole (B57391) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov Docking studies on benzimidazole derivatives have successfully predicted their binding to targets like protein kinases, DNA, poly(ADP-ribose) polymerase (PARP), and various enzymes implicated in cancer and microbial infections. ajrconline.orgnih.govukm.my For instance, derivatives have been docked against targets such as the epidermal growth factor receptor (EGFR), oxidoreductase, and triosephosphate isomerase to evaluate their potential as inhibitors. ajrconline.orgnih.govukm.my

The binding of benzimidazole analogs to their targets is stabilized by a variety of non-covalent interactions. Analysis of docked complexes reveals that hydrogen bonds, hydrophobic interactions, and π-π stacking are the most common and critical interactions. nih.govnih.gov The electron-rich nitrogen heterocycle of the benzimidazole core can readily accept or donate protons, facilitating the formation of hydrogen bonds. nih.gov

For example, in docking studies with various proteins, the nitrogen atoms of the benzimidazole ring often act as hydrogen bond acceptors. ukm.my The NH group of the benzimidazole ring can also serve as a hydrogen bond donor. nih.gov In the case of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, a close analog of the title compound, molecular docking against cathepsin K revealed specific binding modes. The most potent of these compounds, 7i , demonstrated key interactions within the binding pocket of the enzyme. preprints.org Similarly, other studies have shown that π-π interactions between the benzimidazole ring and aromatic amino acid residues (like tyrosine) of a target protein, as well as hydrophobic interactions involving alkyl substituents, are crucial for stabilizing the ligand-protein complex. nih.govnih.gov

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. ajrconline.org Lower binding energy values typically indicate a more stable and favorable interaction. Scoring functions are used to calculate these values based on the intermolecular forces, including electrostatic and van der Waals interactions. ajrconline.orgtandfonline.com

Computational studies on various benzimidazole derivatives have reported a wide range of binding affinities depending on the specific analog and the target protein. For example, docking of benzimidazole derivatives against the Mycobacterium tuberculosis KasA protein yielded binding energies ranging from -5.149 to -7.541 kcal/mol. researchgate.net In another study targeting the EGFR, keto-benzimidazoles showed high binding affinities, with binding energies as low as -8.4 kcal/mol. ukm.my For the specifically designed N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide derivative 7i , molecular docking against cathepsin K produced a strong docking score of -7.126. preprints.org This value suggests a high affinity for the target, supporting its potential as an inhibitor.

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-allyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide analog (7i) | Cathepsin K | -7.126 | preprints.org |

| Keto-benzimidazole (1c) | EGFR (T790M mutant) | -8.4 | ukm.my |

| Keto-benzimidazole (7d) | EGFR (T790M mutant) | -8.3 | ukm.my |

| Substituted Benzimidazole (Compound 7) | Mtb KasA | -7.36 | researchgate.net |

| 2-phenyl benzimidazole | Cyclooxygenase (COX) | -7.9 | impactfactor.org |

| Benzimidazole–thiadiazole hybrid (5f) | Candida CYP51 | -10.928 | acs.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. aps.org MD simulations are used to assess the conformational stability of a compound and its complex with a biological target in a simulated physiological environment, providing deeper insights into the binding process. researchgate.netnih.gov

MD simulations are performed to evaluate the stability of a protein-ligand complex by analyzing parameters such as the Root Mean Square Deviation (RMSD). researchgate.net A stable complex is often characterized by low and convergent RMSD values over the simulation period, indicating that the ligand remains securely bound within the target's active site without significant conformational changes. preprints.orgmdpi.com

Simulations of various benzimidazole derivatives complexed with their respective protein targets have generally shown stable behavior. nih.govresearchgate.net For the N-allyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide analog 7i , MD analysis of its complex with cathepsin K demonstrated that both the ligand and the receptor remained equilibrated throughout the simulation. preprints.org The RMSD of the protein was maintained below 2.0 Å, and the ligand's RMSD was around 3.0 Å, indicating the formation of a highly stable complex. preprints.org Similarly, simulations of other benzimidazole analogs with targets like HIV-RT and HSP90 have also shown low RMSD values, confirming stable ligand-protein binding. nih.govmdpi.com

MD simulations allow for a detailed examination of the interactions between a ligand and the amino acid residues of the binding site over time. This includes monitoring the stability of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. researchgate.net The Root Mean Square Fluctuation (RMSF) is another useful metric that identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. nih.govresearchgate.net

| System | Simulation Parameter | Observation | Reference |

|---|---|---|---|

| Cathepsin K - Compound 7i Complex | RMSD | Low RMSD (<2.0 Å for protein, ~3.0 Å for ligand) indicating a highly stable complex. | preprints.org |

| HIV-RT - Compound 3a Complex | MD Simulation | Indicated a stable ligand-protein complex within the binding pocket. | nih.gov |

| HSP90 - Compound L1 Complex | Average RMSD | Exhibited exceptional stability with an average RMSD of 0.1219 nm. | mdpi.com |

| KasA - Compound 7 Complex | Hydrogen Bonds | Showed a stable number of hydrogen bonds (average of 2.69), suggesting high affinity. | researchgate.net |

| LmTIM - Benzimidazole Derivatives | RMSD | Complexes showed stable behavior with low RMSD values, often less than 2 Å. | researchgate.net |

Quantum Chemical Calculations (DFT, NBO, MEP) for Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.gov These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's behavior and interaction capabilities. nih.govmdpi.com

DFT methods are used to optimize the molecular geometry to find the lowest energy conformation. nih.gov For benzimidazole derivatives, these calculations have been used to determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov It provides insights into the stability arising from electron delocalization from filled donor orbitals to empty acceptor orbitals. dntb.gov.ua For benzimidazole analogs, NBO analysis has been used to confirm the stability of intermolecular hydrogen bonds by quantifying the stabilization energies associated with charge transfer interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govscienceopen.com The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. nih.gov For benzimidazole derivatives, MEP analysis has shown that the region around the nitrogen atoms of the imidazole (B134444) ring is typically a negative potential area, making it a likely site for hydrogen bonding and coordination with metal ions. nih.govresearchgate.netrsc.org This information is valuable for understanding and predicting how these molecules will interact with biological targets. scienceopen.com

| Computational Method | Property Investigated | General Finding for Benzimidazole Analogs | Reference |

|---|---|---|---|

| DFT (Density Functional Theory) | Molecular Geometry & Electronic Properties | Provides optimized structures and calculates HOMO-LUMO gaps to assess chemical stability and reactivity. | nih.govmdpi.comdntb.gov.ua |

| NBO (Natural Bond Orbital) | Charge Transfer & Interaction Stability | Confirms the stability of intermolecular hydrogen bonds and quantifies donor-acceptor interactions. | nih.govnih.govdntb.gov.ua |

| MEP (Molecular Electrostatic Potential) | Reactive Sites | Identifies electron-rich negative potential regions around imidazole nitrogens, indicating sites for electrophilic attack and hydrogen bonding. | nih.govnih.govscienceopen.com |

Analysis of Charge Distribution and Frontier Orbitals

Computational analysis of 1-allyl-2-undecyl-1H-benzimidazole and its analogs provides significant insights into their electronic structure, which is crucial for understanding their reactivity and potential interactions with biological targets. Methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are employed to elucidate charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

NBO analysis reveals the intramolecular interactions and charge delocalization within the molecule. For instance, in N-Butyl-1H-benzimidazole, a related compound, NBO analysis has shown delocalization of σ-electrons, contributing to the molecule's stability. nih.gov The charge distribution in 1,2-disubstituted benzimidazole derivatives has been calculated using atomic charges derived from NLO and NBO analyses, performed through ab initio methods. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of a molecule's reactivity. mdpi.com The energy of HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net In studies of imidazole derivatives, these parameters have been used to predict their corrosion inhibition potential, where a higher HOMO energy and lower LUMO energy are often correlated with better performance. researchgate.netresearchgate.net For N-Butyl-1H-benzimidazole, the HOMO and LUMO have been visualized to understand their symmetrical arrangement, with the positive and negative phases represented by different colors. mdpi.com

Table 1: Key Concepts in Computational Analysis

| Term | Description |

| Natural Bond Orbital (NBO) Analysis | A method to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. nih.gov |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons, representing the ability to donate electrons. mdpi.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons, representing the ability to accept electrons. mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. researchgate.net |

Prediction of Spectroscopic Properties and Reactivity Parameters

Theoretical calculations are instrumental in predicting the spectroscopic properties of benzimidazole derivatives, which can then be compared with experimental data for validation. For instance, the UV-Vis absorption spectra of N-Butyl-1H-benzimidazole have been calculated and show good agreement with experimental findings. nih.gov Similarly, computational methods have been used to predict the spectroscopic characteristics of 1,2-diaryl benzimidazole derivatives.

Table 2: Global Reactivity Descriptors

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The negative of electronegativity, representing the escaping tendency of electrons. scirp.org |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of the resistance to a change in electron distribution or charge transfer. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the capacity of an atom or group of atoms to receive electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Predictive Modeling for Biological Activity and ADMET Properties (Excluding Specific ADMET Data)

Selection of Molecular Descriptors and Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The first step in QSAR modeling is the selection of a relevant set of molecular descriptors. nih.gov These descriptors can be categorized as 0D, 1D, 2D, or 3D, and they quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and thermodynamic characteristics. nih.govnih.gov For benzimidazole derivatives, a wide range of descriptors have been employed in QSAR studies to predict activities like antibacterial, antifungal, and anticancer effects. nih.govbiointerfaceresearch.comresearchgate.net

Once the descriptors are calculated, a subset of the most relevant ones is selected using various statistical methods to build the QSAR model. nih.gov Multiple Linear Regression (MLR) is a commonly used technique to develop a linear equation that correlates the selected descriptors with the biological activity. nih.gov Other methods like Artificial Neural Networks (ANN) can capture non-linear relationships. scirp.org The goal is to develop a statistically robust model that can accurately predict the activity of new, untested compounds. nih.govjprdi.vn

Advanced Applications and Broader Research Context of Benzimidazole Derivatives

Use as Synthetic Intermediates in Fine Chemical Synthesis

The N-allyl group, in particular, serves as a highly versatile functional handle. The double bond of the allyl group is amenable to a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures. This reactivity is crucial for its role as an intermediate in fine chemical synthesis. For instance, N-allyl benzimidazole (B57391) derivatives can undergo cyclization reactions to form fused polycyclic systems, such as benzimidazo[2,1-a]isoquinolines. researchgate.net

Furthermore, the aldehyde functional group in compounds like 1-allyl-1H-benzimidazole-2-carbaldehyde is noted to enhance reactivity, enabling participation in diverse reactions critical to organic synthesis, such as condensation and nucleophilic addition. chemimpex.com This highlights the potential of the allyl group in concert with other functionalities to act as a cornerstone for building complex molecules. chemimpex.com

The potential transformations of the N-allyl group are of significant interest for synthetic chemists. Research on other N-allylated benzimidazoles demonstrates that this moiety can be leveraged to create chiral products. Iridium-catalyzed reactions, for example, can convert N-allylated benzimidazoles into valuable enantiomerically enriched α- and β-benzimidazolyl alcohols. nih.gov

The table below summarizes potential synthetic transformations that could be applied to intermediates like 1-allyl-2-undecyl-1H-benzimidazole, based on established benzimidazole chemistry.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure/Functionality |

| N-Allyl Group | Isomerization | Ruthenium or Rhodium catalysts | Formation of N-propenylbenzimidazole, which can be hydrolyzed to yield an N-H benzimidazole and propanal. |

| N-Allyl Group | Oxidation (e.g., Dihydroxylation) | OsO₄, NMO or KMnO₄ (cold, dilute) | Formation of a diol on the allyl side chain, increasing polarity and providing handles for further esterification or etherification. |

| N-Allyl Group | Oxidative Cleavage | O₃ followed by a reducing agent (e.g., Zn/H₂O) or an oxidizing agent (e.g., H₂O₂) | Cleavage of the double bond to yield an aldehyde or carboxylic acid, respectively, at the N1-side chain. |

| N-Allyl Group | Radical Addition | HBr, peroxides | Anti-Markovnikov addition of bromine to the double bond, creating a terminal bromide for subsequent nucleophilic substitution reactions. |

| N-Allyl Group | Cyclization/Annulation | Acid catalysis (e.g., PPA, H₂SO₄), transition-metal catalysis | Formation of fused polycyclic heterocyclic systems, expanding the core structure for diverse applications. researchgate.net |

| Benzimidazole Ring | C-H Activation/Further Substitution | Transition metal catalysts (e.g., Palladium, Rhodium) | Introduction of additional substituents onto the benzene (B151609) portion of the benzimidazole core, allowing for fine-tuning of electronic properties. |

These potential reactions underscore the value of the this compound scaffold as a starting point for generating a library of diverse and complex molecules for various applications in materials science and medicinal chemistry. nih.gov

Future Research Directions and Emerging Paradigms for 1 Allyl 2 Undecyl 1h Benzimidazole

Rational Design and Targeted Synthesis of Novel Analogs with Enhanced Specificity

The future development of 1-allyl-2-undecyl-1H-benzimidazole hinges on the rational design and targeted synthesis of new analogs with improved specificity for biological targets. researchgate.netnih.govtandfonline.com The benzimidazole (B57391) core allows for substitutions at the 1, 2, and 5(6) positions, which significantly influences the molecule's biological activity. rsc.org

Future synthetic strategies should focus on:

Modification of the N-1 Allyl Group: Exploring alternative substituents at the N-1 position can modulate the compound's pharmacokinetic properties and target interactions.

Varying the 2-Alkyl Chain: The length and branching of the undecyl chain can be altered to optimize lipophilicity and binding affinity to specific protein pockets. researchgate.net

Introduction of Functional Groups on the Benzene (B151609) Ring: The addition of various functional groups to the benzene ring can create new interaction points with biological targets, potentially leading to enhanced potency and selectivity. rsc.org

A recent study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives demonstrated that structural optimization led to potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants. tandfonline.com Similarly, the synthesis of novel 2-aminobenzimidazole-containing ether scaffolds resulted in potent and selective inhibitors of the BACE1 enzyme, which is relevant to Alzheimer's disease. nih.gov These examples underscore the potential of targeted synthesis to develop benzimidazole derivatives with specific therapeutic applications.

Integration of Advanced Computational Approaches for Deeper Mechanistic Insights

Advanced computational methods are becoming indispensable in drug discovery for providing deeper mechanistic insights and accelerating the design process. scielo.org.mxfrontiersin.orgfrontiersin.org For this compound and its analogs, computational studies can be employed to:

Predict Binding Modes: Molecular docking can elucidate how these molecules interact with specific biological targets, such as enzymes or receptors. acs.orgacs.org

Understand Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models can help in understanding how different structural features influence biological activity, guiding the design of more potent compounds. acs.org

Simulate Dynamic Behavior: Molecular dynamics (MD) simulations can provide insights into the conformational changes of both the ligand and the target protein upon binding, offering a more dynamic picture of the interaction. nih.govnih.gov

A computational study on benzimidazole derivatives as inhibitors of the bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp) successfully used a combination of 3D-QSAR, molecular docking, and MD simulations to explore their interaction mechanism. acs.orgnih.gov Another study utilized computational approaches to understand the binding selectivity of substituted benzimidazole derivatives to PI3Kδ and PI3Kγ isoforms. nih.gov These approaches can be instrumental in unraveling the mechanisms of action for novel this compound analogs.

Exploration of Polypharmacological Potential of Benzimidazole Scaffolds

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases. researchgate.netfrontiersin.org The benzimidazole scaffold is recognized for its "privileged" nature, meaning it can serve as a template for ligands that bind to a variety of biological targets. researchgate.net

Future research should explore the polypharmacological potential of this compound and its derivatives. This could involve:

In Silico Target Prediction: Computational tools can be used to predict potential off-target interactions, which could be therapeutically beneficial. nih.gov

Broad-Spectrum Screening: Testing new analogs against a wide range of biological targets can uncover unexpected activities.

Designing Multi-Target Ligands: By integrating pharmacophoric features from known inhibitors of different targets, it may be possible to design single molecules that modulate multiple pathways involved in a disease. nih.govmdpi.com

The development of benzimidazole-triazole hybrids as multi-target inhibitors for cancer therapy is a prime example of this approach. researchgate.netnih.gov These hybrids were designed to inhibit EGFR, VEGFR-2, and Topo II simultaneously. researchgate.netnih.gov

Development of Structure-Based Drug Design Strategies for Novel Therapeutic Targets

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design new inhibitors. nih.govtandfonline.commdpi.com As new therapeutic targets are identified, SBDD can be applied to develop novel benzimidazole-based inhibitors.

The process typically involves:

Target Identification and Validation: Identifying a protein crucial for a disease process.

Structural Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.

In Silico Screening and Design: Using the protein structure to computationally screen for or design molecules that are predicted to bind with high affinity and selectivity.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity in biological assays.

This approach has been successfully used to develop benzimidazole derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4) and Pin1. nih.govmdpi.com For this compound, identifying novel targets and applying SBDD could lead to the discovery of first-in-class therapeutic agents.

Expanding Applications in Niche Scientific Areas (e.g., chemical sensors, biological probes)

Beyond their therapeutic potential, benzimidazole derivatives have shown promise in other scientific fields, such as the development of chemical sensors and biological probes. tandfonline.comtandfonline.comscispace.com The benzimidazole moiety possesses unique photophysical properties that can be harnessed for these applications. researchgate.net

Future research in this area could focus on:

Fluorescent Probes: Designing and synthesizing novel this compound analogs that exhibit fluorescence changes upon binding to specific ions, molecules, or in response to changes in their microenvironment (e.g., pH). researchgate.netbohrium.comnih.gov

Chemical Sensors: Developing sensors based on these compounds for the detection of various analytes, which could have applications in environmental monitoring or medical diagnostics. rsc.orgmdpi.com

Bioimaging Agents: Creating benzimidazole-based probes for imaging specific cellular components or processes in living cells. researchgate.netacs.org

The development of benzimidazole-based fluorescent probes for detecting acidic pH in live cells and tissues demonstrates the potential of this scaffold in creating sophisticated tools for biological research. bohrium.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.